
2-Chlor-5-methyl-4-nitropyridin
Übersicht
Beschreibung
2-Chloro-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
Chemical and Synthetic Applications
1. Intermediate in Organic Synthesis
2-Chloro-5-methyl-4-nitropyridine serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of 4-amino-5-methyl-2(1H)-pyridone, which is a precursor for Finerenone, a drug used for treating cardiovascular and renal diseases .
2. Reaction with Transition Metals
The compound has been utilized in reactions involving transition metals, such as palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, which can lead to the development of novel compounds with potential therapeutic properties .
Biological Applications
1. Enzyme Interaction Studies
In biochemical research, 2-Chloro-5-methyl-4-nitropyridine is employed to study enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. This interaction is critical for understanding drug metabolism and toxicity.
2. Modulation of Cellular Processes
The compound has demonstrated effects on cellular processes by modulating gene expression related to oxidative stress response and apoptosis. This property makes it a useful tool in studying cellular signaling pathways and potential therapeutic targets in cancer research.
Medical Applications
1. Antimicrobial Properties
Research indicates that 2-Chloro-5-methyl-4-nitropyridine exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents. Its ability to inhibit bacterial growth could be pivotal in addressing antibiotic resistance issues.
2. Anticancer Research
The compound's potential anticancer properties are under investigation, with studies focusing on its ability to induce apoptosis in cancer cells. This application could lead to the development of novel cancer therapies targeting specific pathways influenced by this compound.
Industrial Applications
1. Production of Agrochemicals
In the agricultural sector, 2-Chloro-5-methyl-4-nitropyridine is utilized in the formulation of herbicides and pesticides. Its role as an intermediate allows for the creation of effective agrochemical products that enhance crop yield while managing pests effectively .
2. Dye Manufacturing
The compound is also employed in the production of dyes due to its chemical properties that facilitate color development and stability in various applications.
Case Studies
Wirkmechanismus
Target of Action
It is known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudohalide . In this context, 2-Chloro-5-methyl-4-nitropyridine could potentially act as a halide source.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 37-39°c and a boiling point of 91°c at 5 mmhg . These properties could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of complex organic compounds via suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide variety of organic compounds.
Biochemische Analyse
Biochemical Properties
2-Chloro-5-methyl-4-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-4-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-5-methyl-4-nitropyridine has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-4-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, 2-Chloro-5-methyl-4-nitropyridine can induce oxidative stress by generating reactive oxygen species, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-5-methyl-4-nitropyridine over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-4-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Chloro-5-methyl-4-nitropyridine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-4-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of 2-Chloro-5-methyl-4-nitropyridine can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Chloro-5-methyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can affect the levels of metabolites and metabolic flux, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-4-nitropyridine within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2-Chloro-5-methyl-4-nitropyridine can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-4-nitropyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-5-methyl-4-nitropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and cell signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-nitropyridine typically involves the nitration of 2-chloro-5-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 2-Chloro-5-methyl-4-nitropyridine may involve multi-step processes starting from readily available raw materials. One common method includes the chlorination of 2-methyl-5-nitropyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in 2-Chloro-5-methyl-4-nitropyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can undergo oxidation to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-5-methyl-4-aminopyridine.
Oxidation: 2-Chloro-5-carboxy-4-nitropyridine.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with different positional isomerism.
2-Chloro-5-nitropyridine: Lacks the methyl group, affecting its reactivity and applications.
4-Chloro-2-methyl-5-nitropyridine: Another positional isomer with distinct chemical properties.
Uniqueness: 2-Chloro-5-methyl-4-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of a chlorine atom, methyl group, and nitro group on the pyridine ring allows for diverse chemical transformations and applications in various research fields.
Biologische Aktivität
2-Chloro-5-methyl-4-nitropyridine (C_7H_6ClN_2O_2) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with various biological systems, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C₇H₆ClN₂O₂
- Molecular Weight : Approximately 188.58 g/mol
- Appearance : Light yellow solid
Biochemical Interactions
2-Chloro-5-methyl-4-nitropyridine exhibits notable interactions with several biomolecules, influencing enzyme activity and cellular processes:
-
Enzyme Interaction :
- The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the modulation of metabolic pathways, affecting drug metabolism and toxicity profiles.
-
Cellular Effects :
- It has been shown to influence cell signaling pathways and gene expression. Specifically, it modulates the expression of genes related to oxidative stress response and apoptosis, indicating potential roles in cell survival and death mechanisms.
-
Molecular Mechanisms :
- The compound can inhibit or activate various kinases involved in signaling pathways. For instance, it has been documented to inhibit certain kinases, which could have implications for cancer therapy by altering cell proliferation signals.
Case Studies
-
Oxidative Stress Response :
- In laboratory studies, 2-Chloro-5-methyl-4-nitropyridine was found to induce oxidative stress in specific cell lines, leading to increased levels of reactive oxygen species (ROS). This effect was dose-dependent, with higher concentrations resulting in greater oxidative damage.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
-
Potential Anticancer Properties :
- Recent investigations have indicated that 2-Chloro-5-methyl-4-nitropyridine may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate these mechanisms fully.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-4-nitropyridine vary significantly with dosage:
- Low Doses : Minimal effects on cellular functions.
- Moderate Doses : Observable changes in gene expression related to stress responses.
- High Doses : Significant alterations in signaling pathways and increased apoptosis rates in targeted cells.
Metabolic Pathways
The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy in therapeutic applications.
Transport and Distribution
The transport mechanisms include interactions with specific transporters that facilitate cellular uptake. The subcellular localization of 2-Chloro-5-methyl-4-nitropyridine influences its biological activity, as it can target specific organelles involved in metabolism and signaling.
Applications
2-Chloro-5-methyl-4-nitropyridine has several potential applications:
- Pharmaceutical Development : Investigated for its antimicrobial and anticancer properties.
- Agrochemical Production : Explored as a candidate for developing pesticides or herbicides due to its biological activity against pathogens.
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFBBVKXPIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540248 | |
Record name | 2-Chloro-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-45-1 | |
Record name | 2-Chloro-5-methyl-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.